molecular formula C13H18N2O B7862085 4-amino-N-cyclopentyl-2-methylbenzamide

4-amino-N-cyclopentyl-2-methylbenzamide

Cat. No.: B7862085
M. Wt: 218.29 g/mol
InChI Key: XCZIEWADHIHLST-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopentyl-2-methylbenzamide (CAS: 1249047-20-8) is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen, a methyl group at the ortho position (C2), and an amino group at the para position (C4) on the benzene ring . The cyclopentyl substituent introduces steric bulk, which may influence binding affinity and solubility, while the amino and methyl groups modulate electronic properties .

Properties

IUPAC Name

4-amino-N-cyclopentyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-8-10(14)6-7-12(9)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZIEWADHIHLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopentyl-2-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopentyl-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

4-amino-N-cyclopentyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between 4-amino-N-cyclopentyl-2-methylbenzamide and analogous benzamides:

Compound Name Substituents on Benzene Ring N-Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-NH₂, 2-CH₃ Cyclopentyl ~257.3 (estimated) High steric bulk; potential kinase inhibition
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-NH₂ 4-Amino-2-methoxyphenyl 257.29 Dual amino groups; fluorescence studies
4-Methoxy-N-methylbenzamide 4-OCH₃ Methyl 165.19 Intermediate in organic synthesis
2-Hydroxy-N-(4-methylphenyl)benzamide 2-OH 4-Methylphenyl 243.29 Precursor for benzoxazepines
2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide 2-(4-Cl-benzoyl), methyl Cyclohexyl 370.87 Chlorine enhances electrophilicity

Biological Activity

4-Amino-N-cyclopentyl-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. It is suggested that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The structure allows for potential interaction with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

A study demonstrated that derivatives of similar compounds showed significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structural motifs inhibited the growth of MDA-MB-231 breast cancer cells with IC50 values ranging from 2.43 µM to 11.32 µM . While specific data on this compound remains limited, its structural analogs suggest potential anticancer properties.

Neuroprotective Effects

Investigations into related compounds have revealed neuroprotective activities, potentially through modulation of glutamate receptors. This mechanism could be relevant for conditions such as neurodegenerative diseases, where excitotoxicity plays a role.

Case Studies and Research Findings

Recent studies have explored the biological effects of compounds structurally related to this compound:

CompoundTargetIC50 Value (µM)Effect
AM879ATAD23.5Antiproliferative activity in MDA-MB-231 cells
Compound 19fATAD25.13Inhibits c-Myc phosphorylation

These findings indicate that modifications in the chemical structure can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design .

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